methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate

Catalog No.
S3075008
CAS No.
890646-54-5
M.F
C20H19NO5
M. Wt
353.374
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2...

CAS Number

890646-54-5

Product Name

methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate

IUPAC Name

methyl 5-methyl-2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate

Molecular Formula

C20H19NO5

Molecular Weight

353.374

InChI

InChI=1S/C20H19NO5/c1-12-8-9-16(15(10-12)17(22)25-3)21-19(24)20(2)11-13-6-4-5-7-14(13)18(23)26-20/h4-10H,11H2,1-3H3,(H,21,24)

InChI Key

RQSDJXPRBXJOKJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)C(=O)OC

solubility

not available

Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate is a complex organic compound characterized by its unique structural features, which include a methyl group, a benzopyran moiety, and an amide functional group. This compound belongs to the class of benzopyran derivatives, known for their diverse biological activities and potential therapeutic applications. The structural formula indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions.

The chemical reactivity of methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate can be summarized as follows:

  • Oxidation: The compound can undergo oxidation reactions, potentially converting the carbonyl groups into carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions using reagents like lithium aluminum hydride may convert carbonyls into alcohols.
  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic substitution reactions, where nucleophiles can replace certain functional groups, enhancing its versatility in synthetic applications.

These reactions highlight the compound's potential for further modification and functionalization in chemical synthesis.

Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Research suggests that compounds with similar structures often demonstrate:

  • Antioxidant Properties: The benzopyran moiety is known for its ability to scavenge free radicals.
  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer progression.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation through various biochemical pathways.

Further studies are needed to elucidate the precise mechanisms of action and therapeutic potential of this compound.

The synthesis of methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate typically involves several steps:

  • Formation of Benzopyran Derivative: Starting materials such as phenolic compounds are reacted with appropriate reagents to form the benzopyran structure.
  • Amidation Reaction: The introduction of the amide group is achieved by reacting the benzopyran derivative with an amine under controlled conditions.
  • Esterification: Finally, methyl benzoate is formed through esterification reactions involving carboxylic acid derivatives and alcohols.

These synthetic routes can vary based on desired yields and purity levels.

Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate has potential applications in several fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.
  • Agricultural Chemistry: Compounds with similar structures are often evaluated for their efficacy as pesticides or herbicides.
  • Material Science: The unique properties of benzopyran derivatives may lead to applications in creating novel materials or polymers.

Ongoing research is likely to expand its applicability across various scientific domains.

Interaction studies involving methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate focus on its binding affinity to biological targets such as enzymes and receptors. These studies aim to:

  • Identify Molecular Targets: Understanding which proteins or enzymes interact with this compound can provide insights into its mechanism of action.
  • Evaluate Synergistic Effects: Investigating how this compound interacts with other drugs or compounds can lead to enhanced therapeutic strategies.
  • Assess Toxicity Profiles: Evaluating the safety and toxicity of this compound is crucial for its development as a therapeutic agent.

Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate can be compared with several similar compounds that share structural characteristics:

Compound NameStructural FeaturesUnique Properties
Methyl 6-methoxybenzopyranContains a methoxy group on the benzopyran ringEnhanced solubility
Methyl 4-hydroxybenzoateHydroxyl group instead of amideAntimicrobial activity
Methyl 7-chloro-benzopyranChlorine substitution on the benzopyranIncreased reactivity

These comparisons highlight the unique aspects of methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate while demonstrating how variations in structure can lead to different chemical properties and biological activities.

XLogP3

3.7

Dates

Last modified: 08-18-2023

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